2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol
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Description
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol is a useful research compound. Its molecular formula is C16H14BrNO4 and its molecular weight is 364.195. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
- Conjugation and Planarity : The structural analysis of similar compounds has shown the importance of the conjugation of the imino group with the aromatic system. This structural feature, along with intramolecular hydrogen bonds, supports the planarity of the molecule, which can be critical for its interactions and functionality (Yang et al., 2005).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Compounds with similar structures have been studied for their corrosion inhibition efficiency on carbon steel in hydrochloric acid solution, showing excellent inhibition even at low concentrations. These findings highlight the potential application of such compounds in protecting metals against corrosion (Tawfik, 2015).
Chirality Conversion for Amino Acids
- Chirality Conversion Reagent (CCR) : Research on similar compounds has explored their use as chirality conversion reagents for amino acids, demonstrating the potential to influence the selectivity of amino acids through asymmetric carbon control (Yoon et al., 2012).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyliminomethyl)-6-bromo-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-5-11(16(19)13(17)6-12)8-18-7-10-2-3-14-15(4-10)22-9-21-14/h2-6,8,19H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOSCPNXHIVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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